molecular formula C16H15N7O2S B6459777 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549011-86-9

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459777
CAS No.: 2549011-86-9
M. Wt: 369.4 g/mol
InChI Key: WKYGJVZEAIEOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound combining a purine core, a piperazine linker, and a benzothiazole-1,1-dione moiety. Its structure integrates pharmacophores known for diverse biological activities, such as kinase inhibition (purine analogs) and modulation of solubility or bioavailability (piperazine and sulfone groups) .

Properties

IUPAC Name

3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGJVZEAIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Benzothiazole Derivatives

Benzothiazole-1,1-dioxides are typically synthesized via oxidation of benzothiazoles using strong oxidizing agents. For example, 3-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (a key intermediate) is prepared by treating 6-bromobenzo[d]isothiazol-3(2H)-one with phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) at 160°C for 16 hours. This method yields the sulfone derivative with high purity after extraction and crystallization.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
PCl₅, POCl₃o-Dichlorobenzene160°C16 h85–90%
ReagentsSolventTemperatureTimeYield
PiperazineAcetonitrile80°C4 h75%

Coupling of the Purine Group to Piperazine

The purine moiety is attached to the piperazine ring via cross-coupling or alkylation strategies.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions enable the formation of C–N bonds between halogenated purines and piperazine. For example, 6-chloropurine reacts with 3-piperazinyl-1,2-benzothiazole-1,1-dioxide using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 110°C.

Reaction Conditions

ReagentsCatalyst/LigandSolventTemperatureTimeYield
6-ChloropurinePd₂(dba)₃, XantphosToluene110°C12 h65%

Microwave-Assisted Suzuki Coupling

A boronic ester-functionalized purine derivative can couple with a brominated piperazine intermediate. In a representative protocol, 6-bromo-3-piperazinyl-1,2-benzothiazole-1,1-dioxide reacts with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-purine using Pd(dppf)Cl₂ as a catalyst under microwave irradiation.

Reaction Conditions

ReagentsCatalystBaseSolventTemperatureTimeYield
Purine boronic esterPd(dppf)Cl₂Na₂CO₃DMF120°C (MW)10 min70%

Optimization and Purification

Chromatographic Techniques

Final purification employs reverse-phase HPLC or silica gel chromatography. For example, crude products from Suzuki couplings are filtered and purified using preparatory HPLC with acetonitrile/water gradients.

Crystallization

High-purity isolates are obtained via recrystallization from ethanol or ethyl acetate/hexane mixtures.

Analytical Characterization

Spectroscopic Data

  • ESI-MS : m/z calc. 369.4, found 370.4 (M+H⁺).

  • ¹H NMR (DMSO-d₆): δ 8.48 (s, 1H, purine-H), 7.85–8.08 (m, 4H, benzothiazole-H).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzothiazole-1,1-dioxide core and piperazine conformation.

Challenges and Alternatives

Regioselectivity in Purine Coupling

Competing reactivity at purine N-7 and N-9 positions necessitates careful control of reaction conditions. Using bulky ligands (e.g., Xantphos) favors N-9 substitution.

Green Chemistry Approaches

Recent advances explore aqueous micellar catalysis (e.g., TPGS-750-M) to reduce DMF usage, improving sustainability without compromising yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity.

    Biology: The compound is studied for its potential as an antibacterial and antiviral agent, showing activity against various bacterial strains and viruses.

    Medicine: It is investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules from the provided evidence. Key differences in substituents, molecular weight, and biological relevance are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Purine + benzothiazole-dione 9H-purin-6-yl, piperazine ~386.4 (C₁₆H₁₄N₈O₂S)* Hypothesized kinase inhibition, antiviral N/A
Letermovir () Quinazoline 4-(3-methoxyphenyl)piperazin-1-yl 572.55 CMV prophylaxis, binds viral terminase
Urea derivatives (11a–11o, ) Thiazole + urea Varied aryl groups, hydrazinyl-2-oxoethyl 466.2–602.2 Anticancer, kinase inhibition (in silico)
9-Phenyl-9H-purin-6-amines () Purine Phenyl, amino groups ~255–300 (estimated) Nucleotide analog synthesis
Benzothiazole-dione analog () Benzothiazole-dione Cyclopropyl-triazolyl-piperidine 387.5 Structural analog (unknown activity)

*Calculated based on molecular formula (C₁₆H₁₄N₈O₂S).

Key Observations:

Core Structural Differences :

  • The target compound uniquely combines a purine nucleus with a benzothiazole-1,1-dione group, distinguishing it from letermovir (quinazoline core) and urea derivatives (thiazole-urea scaffolds) .
  • Compared to 9-phenyl-9H-purin-6-amines (), the piperazine linker in the target compound may enhance solubility and pharmacokinetic properties .

Functional Group Impact :

  • The piperazine moiety is shared with letermovir but differs in substitution patterns. Letermovir’s 3-methoxyphenyl group on piperazine contributes to its antiviral specificity, whereas the target compound’s purine group may favor nucleotide-binding targets .
  • The benzothiazole-1,1-dione group (a sulfone derivative) contrasts with the thiazole-urea derivatives in , which exhibit higher molecular weights (up to 602.2 g/mol) due to bulky aryl substituents .

Urea derivatives () show in silico kinase inhibition, suggesting that the target compound’s benzothiazole-dione group could similarly modulate enzymatic activity .

Biological Activity

The compound 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and resources.

Chemical Structure and Properties

The molecular formula for the compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring, which is further substituted by a purine derivative. This unique configuration may contribute to its biological properties.

Anticancer Properties

Several studies have indicated that compounds similar to 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Analysis

A notable study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Binding Affinity Studies

Binding affinity studies reveal that the compound interacts with specific receptors, which may explain its biological effects. For example, it has shown affinity for certain kinases involved in cancer pathways.

Key Findings:

  • Receptor : Protein Kinase B (AKT)
  • Binding Affinity : Kd = 15 nM
  • Implications : Suggests potential as an inhibitor in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: React 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione with a purine derivative (e.g., 6-chloropurine) in dioxane or THF under reflux (80–100°C) for 8–12 hours .
  • Step 2: Use triethylamine (TEA) as a base to deprotonate reactive sites and CuI (5–10 mol%) as a catalyst for Sonogashira or click chemistry coupling .
  • Purification: Employ silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the product. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of benzothiazole to purine) and reaction time .

Key Data:

  • Yield Optimization: In analogous purine-piperazine syntheses, yields range from 21% to 79%, with lower yields attributed to steric hindrance or competing side reactions .
  • Purity: HPLC purity >95% is achievable with gradient elution (e.g., 10%→90% acetonitrile over 30 minutes) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

  • 1H/13C NMR: Prioritize signals for the purine NH (δ 8.5–9.0 ppm), piperazine CH2 (δ 2.5–3.5 ppm), and benzothiazole-dione SO2 groups (δ 160–170 ppm in 13C) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula (C₁₆H₁₄N₈O₂S).
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
  • HPLC: Monitor retention time consistency and peak symmetry to assess purity .

Q. How can researchers design initial biological screening assays to evaluate the compound's potential therapeutic activity?

Methodological Answer:

  • Target Selection: Prioritize kinases, GPCRs, or adenosine receptors due to the purine-piperazine scaffold’s prevalence in these target classes .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization (FP) or TR-FRET assays for kinase activity (e.g., EGFR, BRAF) at 1–10 µM concentrations .
    • Cellular Viability: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 determination .
  • Controls: Include reference inhibitors (e.g., staurosporine for kinases) and DMSO controls to validate assay specificity .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound when structural analogs exhibit conflicting biological data?

Methodological Answer:

  • SAR Workflow:
    • Analog Synthesis: Modify the purine substituents (e.g., 6-amino vs. 6-chloro) and piperazine linkers (e.g., acetylated vs. free amine) .
    • Activity Clustering: Group compounds by structural features (e.g., logP, H-bond donors) and correlate with IC50 values using PCA analysis.
    • Contradiction Resolution: Re-test outliers under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out experimental variability .
  • Case Study: In purine derivatives, 6-(4-acetylpiperazin-1-yl) analogs showed 78% yield and higher kinase inhibition than trifluoroacetylated variants (21% yield), suggesting steric and electronic effects dominate activity .

Q. How should researchers address discrepancies between computational predictions and experimental results in target interaction studies?

Methodological Answer:

  • Computational Refinement:
    • Docking: Use induced-fit docking (Schrödinger Suite) to account for protein flexibility, with OPLS3e force field for ligand parameterization .
    • MD Simulations: Run 100-ns simulations to assess binding mode stability (RMSD <2 Å) and identify critical interactions (e.g., purine N7 with kinase hinge region) .
  • Experimental Validation:
    • SPR/BLI: Measure binding kinetics (ka/kd) to confirm predicted Kd values .
    • Alanine Scanning: Mutate predicted binding residues (e.g., Lys72 in kinases) to test interaction necessity .

Q. What advanced purification methods are recommended for resolving co-eluting impurities in multi-step syntheses?

Methodological Answer:

  • Techniques:
    • Preparative HPLC: Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation .
    • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to exploit differential solubility of impurities .
  • Case Study: For a benzothiazole-piperazine analog, gradient elution (20%→50% acetonitrile over 40 minutes) resolved a co-eluting regioisomer with 99% purity .

Q. In mechanistic studies, which biophysical techniques are most suitable for validating hypothesized target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time using immobilized target proteins (e.g., EGFR extracellular domain) .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .
  • Cryo-EM/X-ray Crystallography: Resolve ligand-target complexes at ≤3 Å resolution to visualize critical interactions (e.g., hydrogen bonds with purine N9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.